REACTION_SMILES
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[CH3:20][I:21].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[H-:1].[Na+:2].[OH2:27].[c:3]1([S:9](=[O:10])[c:11]2[cH:12][nH:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]23)[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[c:3]1([S:9](=[O:10])[c:11]2[cH:12][n:13]([CH3:20])[c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]23)[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(c1ccccc1)c1c[nH]c2ccccc12
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Name
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Type
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product
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Smiles
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Cn1cc(S(=O)c2ccccc2)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |